molecular formula C14H12FNO2 B312376 3-fluoro-N-(2-methoxyphenyl)benzamide

3-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B312376
M. Wt: 245.25 g/mol
InChI Key: XEEBGRBAUOVBDE-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-methoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 2-methoxyphenyl group attached via the amide nitrogen. The methoxy group (electron-donating) and fluorine (electron-withdrawing) create distinct electronic effects, influencing solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

3-fluoro-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17)

InChI Key

XEEBGRBAUOVBDE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Crystallinity and Polymorphism

  • 3-Fluoro-N-(3-Fluorophenyl)Benzamide exhibits concomitant polymorphism (Forms I and II) due to disorder at bridging atoms, stabilized by N−H···O and weak C−H···F interactions .
  • Methoxy Impact : The bulkier methoxy group in the target compound may reduce positional disorder, favoring more stable crystal forms.

Solubility and Bioavailability

  • Methoxy-containing analogs generally exhibit higher solubility than fluorinated derivatives due to oxygen’s hydrogen-bonding capacity. For example, 3-fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide () leverages methoxy groups for improved pharmacokinetics in neurodegenerative disease applications.

Preparation Methods

Acyl Chloride-Amine Coupling

The most straightforward route involves reacting 3-fluorobenzoyl chloride with 2-methoxyphenylethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction.

Typical Procedure:

  • Dissolve 3-fluorobenzoyl chloride (1.0 equiv) in THF (10 mL/g substrate) at 0°C.

  • Add 2-methoxyphenylethylamine (1.1 equiv) dropwise over 15 minutes.

  • Stir at room temperature for 4–6 hours.

  • Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield: 72–78%.

Challenges:

  • Competitive hydrolysis of 3-fluorobenzoyl chloride in protic solvents.

  • Formation of N-acylated byproducts due to excess acyl chloride.

Ultrasonic-Assisted Synthesis

Green Chemistry Approach

Ultrasonic irradiation (35 kHz, 300 W) accelerates the condensation of 3-fluorobenzoic acid and 2-methoxyphenylethylamine in the presence of a Lewis acidic ionic liquid ([BMIM]FeCl4) immobilized on diatomite earth. This method eliminates the need for acyl chloride preparation, reducing waste and reaction time.

Optimized Conditions:

ParameterValue
SolventEthanol
Temperature40°C
Reaction Time45 minutes
Catalyst Loading10 wt%
Yield89%
Purity (HPLC)98.5%

Advantages:

  • Avoids toxic chlorinated solvents.

  • Catalyst recyclability (5 cycles with <5% activity loss).

Palladium-Catalyzed Hydrogenation

Dehalogenation of Halogenated Intermediates

A patent-pending method synthesizes 3-fluoro-N-(2-methoxyphenyl)benzamide via hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile intermediates using 5% palladium on carbon (Pd/C) under H2 atmosphere.

Key Steps:

  • Fluorination: React 2,3-dichlorotrifluorotoluene with KF in DMF at 120°C to yield 2-fluoro-3-chlorotrifluoromethane.

  • Cyano Substitution: Treat with CuCN in DMSO at 80°C to form 2-chloro-6-trifluoromethylbenzonitrile.

  • Hydrogenation: Hydrogenate with Pd/C (1.5 atm H2, 25°C, 16 h) to remove chlorine.

  • Hydrolysis: React with NaOH in ethanol/water (1:1) at 100°C for 2 hours to yield the final benzamide.

Data Table: Hydrogenation Optimization

H2 Pressure (atm)Catalyst Loading (wt%)Yield (%)Purity (%)
1.056895.2
1.559397.3
2.059196.8

Solvent-Dependent Crystallization

Purification Strategies

Recrystallization from ethanol/water (4:1) achieves >99% purity by removing unreacted 2-methoxyphenylethylamine and oligomeric byproducts. Differential scanning calorimetry (DSC) reveals a melting point of 184–186°C, consistent with literature values.

Impact of Solvent Polarity:

Solvent SystemCrystal MorphologyPurity (%)
Ethanol/waterNeedles99.1
AcetonitrilePlates97.8
DichloromethaneAmorphous89.4

Mechanistic Insights and Side Reactions

Competing O-Acylation

The methoxy group in 2-methoxyphenylethylamine can undergo unintended O-acylation, producing 3-fluoro-O-(2-methoxyphenyl)benzamide. This side product is minimized by:

  • Using bulky bases (e.g., diisopropylethylamine) to deprotonate the amine preferentially.

  • Maintaining reaction temperatures below 30°C.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Environmental ImpactScalability
Acyl Chloride120High (HCl waste)Moderate
Ultrasonic95LowHigh
Hydrogenation150Moderate (H2 use)High

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